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Introduction
The groundbreaking success of BioNTech's mRNA (messenger RNA) technology in the rapid

development of the BNT162b2 vaccine against COVID-19 has paved the way for its application

across a spectrum of other infectious diseases. This document provides a comprehensive

overview of the utilization of BioNTech's proprietary mRNA platform for the development of

vaccines against influenza, herpes simplex virus (HSV), shingles (herpes zoster), malaria, and

tuberculosis. These application notes and protocols are intended for researchers, scientists,

and drug development professionals interested in the design, production, and evaluation of

mRNA-based vaccines.

The core of BNTX technology lies in the use of nucleoside-modified mRNA (modRNA)

encapsulated in lipid nanoparticles (LNPs). This delivery system protects the mRNA from

degradation and facilitates its uptake by host cells. Once inside the cell, the mRNA is translated

into the target antigen, eliciting a robust and specific immune response. This platform offers

several advantages, including rapid development timelines, scalability of manufacturing, and

the ability to encode multiple antigens in a single vaccine.[1]
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Vaccine Pipeline Overview
BioNTech, in collaboration with partners such as Pfizer, is actively developing a pipeline of

mRNA vaccine candidates for various infectious diseases.[1]

Table 1: Overview of BioNTech's mRNA Vaccine Pipeline for Other Infectious Diseases

Vaccine Candidate Target Disease Antigens Encoded
Development
Phase

BNT161 Influenza

Quadrivalent

hemagglutinin (HA)

antigens

Phase 3

BNT163
Herpes Simplex Virus

(HSV-2)

Glycoprotein C (gC2),

Glycoprotein D (gD2),

Glycoprotein E (gE2)

[2][3][4][5]

Phase 1

BNT167
Shingles (Herpes

Zoster)

Glycoprotein E (gE)[6]

[7]
Phase 1/2[6][7]

BNT165 Malaria

Circumsporozoite

Protein (CSP) and

other undisclosed

antigens[8][9][10][11]

Phase 1[8][9][10][11]

BNT164 Tuberculosis

Eight Mtb antigens

including Ag85A,

Hrp1, ESAT-6, RpfD,

RpfA, HbhA, M72, and

VapB47[12][13]

Preclinical/Phase

1[12][13]

Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical

studies of BioNTech's mRNA vaccine candidates.

Table 2: Influenza Vaccine (BNT161) Phase 3 Clinical Trial Data
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Parameter Metric Result Source

Efficacy

Relative Efficacy vs.

Standard Inactivated

Vaccine (Overall)

34.5% (95% CI, 7.4–

53.9)[14][15]
[14][15]

Relative Efficacy vs.

Standard Inactivated

Vaccine (Influenza A)

Met non-inferiority and

superiority criteria[14]

[15]

[14][15]

Relative Efficacy vs.

Standard Inactivated

Vaccine (Influenza B)

Did not meet non-

inferiority criteria[14]
[14]

Immunogenicity

Antibody Response

vs. Standard

Inactivated Vaccine

(Influenza A strains)

Higher immune

responses[15]
[15]

Antibody Response

vs. Standard

Inactivated Vaccine

(Influenza B strains)

Lower geometric

mean titers and

seroconversion[16]

[17][18][19][20]

[16][17][18][19][20]

Reactogenicity
Injection Site

Reactions

70.1% (modRNA) vs.

43.1% (control)[14]
[14]

Systemic Reactions

(e.g., fatigue,

headache)

65.8% (modRNA) vs.

48.7% (control)[14]
[14]

Fever
5.6% (modRNA) vs.

1.7% (control)[14]
[14]

Table 3: Tuberculosis Vaccine (BNT164) Preclinical Efficacy in Rodent Model
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Parameter Metric Result Source

Efficacy

Reduction in Bacterial

Burden (Mtb

challenge)

Statistically significant

reduction in colony-

forming units (CFUs)

in the lungs

[12][13]

Immunogenicity T-cell Response

Elicited T-cell

responses against all

eight encoded

antigens in mice

[12][13]

Antibody Response

Elicited antibody

responses against all

eight encoded

antigens in mice

[12][13]

Note: Quantitative data from the HSV, shingles, and malaria vaccine trials are not yet publicly

available as of the last update.

Signaling Pathways and Experimental Workflows
General Mechanism of Action of mRNA Vaccines
The following diagram illustrates the general mechanism of action for an mRNA vaccine.
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Caption: General mechanism of action of an mRNA vaccine.

Experimental Workflow for mRNA Vaccine Development
The following diagram outlines the typical workflow for the development and preclinical

evaluation of an mRNA vaccine.
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1. Antigen Selection
(e.g., viral surface protein)

2. mRNA Design & Optimization
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3. In Vitro Transcription (IVT)
(Plasmid template, RNA polymerase)

4. LNP Formulation
(Microfluidics)

5. Quality Control
(Size, encapsulation, purity)

6. Preclinical Testing (in vivo)
(e.g., mouse model)

7. Immunogenicity Assessment
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8. Challenge Study
(Pathogen exposure)
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Click to download full resolution via product page

Caption: Experimental workflow for mRNA vaccine development.
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Experimental Protocols
Protocol 1: In Vitro Transcription of Antigen-Encoding
mRNA
Objective: To synthesize high-quality, capped, and polyadenylated mRNA encoding the antigen

of interest.

Materials:

Linearized plasmid DNA template containing the antigen gene downstream of a T7 promoter.

T7 RNA Polymerase

Ribonucleotide triphosphates (ATP, CTP, GTP, UTP)

Cap analog (e.g., CleanCap® reagent)

RNase inhibitor

DNase I

Transcription buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 20 mM spermidine, 100

mM DTT)

Nuclease-free water

Purification system (e.g., silica-based columns or magnetic beads)

Procedure:

Reaction Setup: In a nuclease-free tube on ice, combine the following in order:

Nuclease-free water to a final volume of 50 µL.

10X Transcription Buffer: 5 µL

100 mM ATP, CTP, UTP (each): 5 µL
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100 mM GTP: 1.25 µL

100 mM Cap analog: 3.75 µL

Linearized DNA template (1 µg/µL): 1 µL

RNase inhibitor (40 U/µL): 1 µL

T7 RNA Polymerase: 2 µL

Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.[21]

DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the

DNA template.

Purification: Purify the mRNA using a suitable RNA purification kit according to the

manufacturer's instructions. Elute the mRNA in nuclease-free water.

Quality Control:

Determine the mRNA concentration and purity (A260/A280 ratio) using a

spectrophotometer.

Assess mRNA integrity using denaturing agarose gel electrophoresis.

Protocol 2: Formulation of mRNA-Lipid Nanoparticles
(LNPs) by Microfluidics
Objective: To encapsulate the synthesized mRNA into LNPs for in vivo delivery.

Materials:

Purified mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0).

Lipid mixture in ethanol:

Ionizable lipid (e.g., ALC-0315)

Phospholipid (e.g., DSPC)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 16 Tech Support

https://m.youtube.com/watch?v=pa83bj9gnKk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cholesterol

PEG-lipid (e.g., ALC-0159)

Microfluidic mixing device (e.g., NanoAssemblr®)

Syringe pumps

Dialysis system for buffer exchange

Procedure:

Preparation of Solutions:

Prepare the mRNA solution at a concentration of 0.05-0.2 mg/mL in a low pH buffer.

Prepare the lipid mixture in ethanol at the desired molar ratio.

Microfluidic Mixing:

Set up the microfluidic device according to the manufacturer's instructions.

Load the mRNA solution and the lipid/ethanol solution into separate syringes.

Set the flow rates on the syringe pumps to achieve a specific aqueous-to-organic flow rate

ratio (e.g., 3:1).

Initiate the mixing process. The rapid mixing of the two streams will induce the self-

assembly of the LNPs, encapsulating the mRNA.[1][22]

Buffer Exchange:

Collect the LNP-mRNA formulation.

Perform dialysis against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and

raise the pH.

Concentration and Sterilization:
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Concentrate the LNP-mRNA formulation using a suitable method (e.g., tangential flow

filtration).

Sterilize the final product by passing it through a 0.22 µm filter.

Quality Control:

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic

light scattering (DLS).

Quantify the mRNA encapsulation efficiency using a RiboGreen assay.[23]

Protocol 3: In Vivo Immunogenicity Testing in Mice
Objective: To evaluate the immunogenicity of the mRNA-LNP vaccine in a preclinical animal

model.

Materials:

mRNA-LNP vaccine formulation

6-8 week old female BALB/c mice

Sterile syringes and needles

Anesthesia (e.g., isoflurane)

Blood collection supplies (e.g., microtainer tubes)

Procedure:

Immunization:

Divide the mice into groups (e.g., vaccine group, placebo group).

Administer a 50 µL intramuscular injection of the mRNA-LNP vaccine (e.g., 10 µg of

mRNA) or placebo (e.g., PBS) into the hind limb of each mouse.[24]

Administer a booster immunization at day 21.[24]
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Serum Collection:

Collect blood samples via submandibular or retro-orbital bleeding at specified time points

(e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost).[25][26]

Allow the blood to clot and centrifuge to separate the serum. Store the serum at -80°C.

Spleen Collection:

At the end of the study (e.g., day 35), euthanize the mice and aseptically harvest the

spleens for T-cell analysis.[24]

Protocol 4: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antigen-Specific IgG
Objective: To quantify the antigen-specific IgG antibody titers in the sera of immunized mice.

Materials:

Recombinant antigen protein

96-well ELISA plates

Coating buffer (e.g., PBS)

Blocking buffer (e.g., 5% skim milk in PBS-T)

Wash buffer (PBS with 0.05% Tween-20, PBS-T)

Mouse serum samples

HRP-conjugated anti-mouse IgG secondary antibody

TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Microplate reader
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Procedure:

Plate Coating: Coat the wells of a 96-well plate with the recombinant antigen (e.g., 1-2 µg/mL

in coating buffer) and incubate overnight at 4°C.

Washing: Wash the plate three times with wash buffer.

Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

Washing: Wash the plate three times with wash buffer.

Sample Incubation: Add serially diluted mouse serum to the wells and incubate for 2 hours at

room temperature.

Washing: Wash the plate three times with wash buffer.

Secondary Antibody Incubation: Add the HRP-conjugated anti-mouse IgG secondary

antibody and incubate for 1 hour at room temperature.

Washing: Wash the plate five times with wash buffer.

Development: Add TMB substrate and incubate in the dark until a color develops (typically

15-30 minutes).

Stopping the Reaction: Stop the reaction by adding the stop solution.

Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is

determined as the reciprocal of the highest dilution that gives a positive signal above the

background.

Protocol 5: ELISpot Assay for IFN-γ Secreting T-Cells
Objective: To quantify the number of antigen-specific, IFN-γ-secreting T-cells in the spleens of

immunized mice.

Materials:

PVDF-membrane 96-well plates
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Anti-mouse IFN-γ capture antibody

Biotinylated anti-mouse IFN-γ detection antibody

Streptavidin-alkaline phosphatase (AP) or -horseradish peroxidase (HRP)

BCIP/NBT or AEC substrate

Spleen cells from immunized mice

Antigenic peptides or recombinant protein

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

ELISpot reader

Procedure:

Plate Coating: Pre-wet the PVDF membrane with 35% ethanol, wash with sterile PBS, and

then coat with anti-mouse IFN-γ capture antibody overnight at 4°C.[27]

Washing and Blocking: Wash the plate and block with cell culture medium for at least 2 hours

at 37°C.[27]

Cell Plating: Prepare single-cell suspensions of splenocytes. Add 2.5 x 10⁵ to 5 x 10⁵ cells

per well.

Stimulation: Add the antigenic peptides or protein to the wells to stimulate the T-cells. Include

positive (e.g., PHA) and negative (medium only) controls.

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

Washing: Wash the plate to remove the cells.

Detection Antibody: Add the biotinylated anti-mouse IFN-γ detection antibody and incubate

for 2 hours at room temperature.

Washing: Wash the plate.
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Enzyme Conjugate: Add streptavidin-AP or -HRP and incubate for 1 hour at room

temperature.

Washing: Wash the plate.

Development: Add the substrate and incubate until spots develop.

Stopping and Reading: Stop the reaction by washing with water. Allow the plate to dry and

count the spots using an ELISpot reader. The results are expressed as spot-forming units

(SFU) per million cells.[28]

Conclusion
The application of BioNTech's mRNA technology to a range of infectious diseases beyond

COVID-19 holds immense promise for the future of vaccinology. The flexibility and speed of this

platform, combined with its demonstrated ability to elicit potent immune responses, position it

as a key tool in the fight against both existing and emerging infectious threats. The protocols

and data presented in these application notes provide a framework for researchers to further

explore and contribute to this exciting field. As more clinical trial data becomes available, a

clearer picture of the full potential of BNTX technology will emerge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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